Antioxidant Efficacy in Erythrocyte Membranes: Naringenin vs. Naringin and Other Flavonoids
In a comparative study evaluating flavonoid-mediated protection against oxidative damage in erythrocyte membranes induced by 700 μM tert-butyl hydroperoxide, naringenin exhibited intermediate antioxidant potency among five tested flavonoids, demonstrating superior efficacy compared to its glycoside naringin but lower potency than fisetin and kaempferol [1]. The study established IC50 values for lipid peroxidation (LPO) inhibition, providing a rank-order potency profile that enables rational compound selection for membrane-protective applications [1].
| Evidence Dimension | Inhibition of lipid peroxidation (LPO) in erythrocyte membranes |
|---|---|
| Target Compound Data | IC50 = 37.8 ± 4.4 μM (naringenin) |
| Comparator Or Baseline | Fisetin (IC50 = 3.9 ± 0.8 μM); Kaempferol (IC50 = 6.5 ± 1.6 μM); Apigenin (IC50 = 8.1 ± 2.1 μM); Naringin (IC50 = 64.7 ± 8.6 μM) |
| Quantified Difference | Naringenin is approximately 5.8-fold less potent than fisetin, but 1.7-fold more potent than naringin |
| Conditions | Rat erythrocytes; 700 μM tert-butyl hydroperoxide as oxidative stressor; flavonoid concentration range 2.5-25 μM |
Why This Matters
This rank-order IC50 dataset enables users to select naringenin when aglycone-level antioxidant activity is required, while avoiding glycosides that show substantially reduced membrane-protective capacity.
- [1] Savko AI, Ilyich TV, Veiko AG, Kovalenia TA, Lapshina EA, Zavodnik IB. The flavonoids fisetin, apigenin, kaempferol, naringenin, naringin regulate respiratory activity and membrane potential of rat liver mitochondria and inhibit oxidative processes in erythrocytes. Biomed Khim. 2023;69(5):281-289. doi:10.18097/PBMC20236905281. View Source
